2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-
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Overview
Description
2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- is a chemical compound that belongs to the thiazolidinedione class This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl group substituted at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is performed between 2,4-thiazolidinedione and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethanol or polyethylene glycol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its antihyperglycemic activity and potential use in the treatment of diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as an ERK inhibitor, it binds to the docking domain of the enzyme, preventing its interaction with other proteins. This inhibition can lead to anti-proliferative effects in tumor cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylene]-2,4-thiazolidinedione: Contains an aminoethyl group, providing different biological activities.
Uniqueness
2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)13-12(15)17-10/h3-7H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRVZKMQGSXZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389424 |
Source
|
Record name | 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158605-69-7 |
Source
|
Record name | 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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